2-[1-(difluoromethyl)-1H-imidazol-2-yl]-1-phenylethan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(difluoromethyl)-1H-imidazol-2-yl]-1-phenylethan-1-one hydrochloride is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and biochemical research. This compound features a difluoromethyl group attached to an imidazole ring, which is further connected to a phenylethanone moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(difluoromethyl)-1H-imidazol-2-yl]-1-phenylethan-1-one hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced via difluoromethylation reactions, often using reagents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of a base.
Attachment of the Phenylethanone Moiety: The phenylethanone group is typically introduced through a Friedel-Crafts acylation reaction, where benzene or a substituted benzene reacts with an acyl chloride or anhydride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethanone moiety, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the phenylethanone moiety, converting it to an alcohol.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
2-[1-(difluoromethyl)-1H-imidazol-2-yl]-1-phenylethan-1-one hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors in the central nervous system.
Biochemical Research: The compound is employed in studies involving enzyme inhibition, receptor binding assays, and as a probe in biochemical pathways.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[1-(difluoromethyl)-1H-imidazol-2-yl]-1-phenylethan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity towards these targets, while the imidazole ring can participate in hydrogen bonding and π-π interactions. These interactions modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(trifluoromethyl)-1H-imidazol-2-yl]-1-phenylethan-1-one hydrochloride
- 2-[1-(methyl)-1H-imidazol-2-yl]-1-phenylethan-1-one hydrochloride
- 2-[1-(chloromethyl)-1H-imidazol-2-yl]-1-phenylethan-1-one hydrochloride
Uniqueness
2-[1-(difluoromethyl)-1H-imidazol-2-yl]-1-phenylethan-1-one hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This group can enhance metabolic stability and bioavailability, making the compound more effective in its applications compared to its analogs with different substituents.
Properties
IUPAC Name |
2-[1-(difluoromethyl)imidazol-2-yl]-1-phenylethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O.ClH/c13-12(14)16-7-6-15-11(16)8-10(17)9-4-2-1-3-5-9;/h1-7,12H,8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBSCDLVEHOHNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=NC=CN2C(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.